molecular formula C16H14O5 B1672420 Guacetisal CAS No. 55482-89-8

Guacetisal

Cat. No. B1672420
CAS RN: 55482-89-8
M. Wt: 286.28 g/mol
InChI Key: HSJFYRYGGKLQBT-UHFFFAOYSA-N
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Description

Guacetisal is a drug that has been used to treat inflammatory respiratory diseases . Chemically, it is an ester resulting from the combination of aspirin and guaiacol .


Molecular Structure Analysis

The molecular formula of Guacetisal is C16H14O5 . It has a molar mass of 286.283 g/mol . The structure includes 22 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ester, and 1 aromatic ether .

Scientific Research Applications

Therapeutic Effectiveness in Chronic Bronchitis

Guacetisal has shown considerable therapeutic effectiveness in the treatment of chronic bronchitis. Clinical studies indicate that it is generally well-tolerated and does not induce unwanted side-effects on main haematochemical parameters or organ functions. Its effectiveness, at times, even surpasses that of control drugs like bromexine. Notably, it leads to an early and lasting reduction in symptoms such as temperature, heart frequency, dyspnoea, and coughing attacks, along with improvements in thoracic objectivity and X-ray pictures. Respiratory functional parameters also suggest that Guacetisal significantly improves bronchial permeability and reduces total pulmonary resistances, thereby normalizing ventilation-perfusion relations and enhancing gas exchanges and patient oxygenation (Caltagirone et al., 1981).

Use in Chronic Asthmatic Bronchitis

In patients with chronic asthmatic bronchitis, Guacetisal has been found to possess fluidifying, expectorant, and indirect anti-cough actions. The treatment leads to an initial increase followed by a progressive decrease in bronchial secretions. The respiratory parameters examined in these studies did not show significant modifications, highlighting the drug's specific action on bronchial symptoms (Bande et al., 1981).

Bronchomucotropic Activity

Guacetisal has shown promising bronchomucotropic activity in predominantly chronic bronchopneumopathy. Patients treated with Guacetisal exhibited significant improvement in clinical symptoms. The drug's marked mucopoietic and anti-inflammatory properties were observed at a typical dose of 1 spoonful (10 ml) 2-3 times a day, confirming its suitability for managing chronic bronchopneumopathy (Rubegni & De Mauro, 1981).

Efficacy in Chronic Obstructive Bronchopneumopathy

In a controlled clinical study, Guacetisal demonstrated higher activity compared to oxolamine phosphate in patients with chronic obstructive bronchopathy. The drug showed fluidifying, expectorant, antitussive, antipyretic, and anti-inflammatory activity, and was noted for its local and systemic tolerance (Cerqua et al., 1981).

Application in Acute and Chronic Bronchopneumopathies

Guacetisal has been effective in the treatment of acute and chronic bronchopneumopathies, particularly in senile patients. The therapeutic results with 1.2 g suppositories were positive in a high percentage of cases, demonstrating its anti-inflammatory, fluidifying, and bechic properties (Carpinteri & Carosi, 1981).

Balsamic-Antiphlogistic Action

Guacetisal's balsamic-antiinflammatory properties were evaluated in a clinical trial involving male and female patients with various airway diseases. The trial avoided the concomitant administration of fluidifying, balsamic, steroid, antipyretic, and anti-inflammatory drugs, focusing solely on Guacetisal. The results showed good therapeutic activity, particularly in inflammatory conditions of the airways, especially chronic forms. Its tolerability makes it easy to use, even in non-specialist environments (Marchesani, Rizzo, & Salvini, 1981).

Clinical Evaluation in Bronchopneumopathies in the Aged

In a single-blind controlled study involving elderly patients suffering from bronchopneumopathies, Guacetisal was compared with a similar product. The results generally favored Guacetisal, which was very well tolerated at all levels (Lauri & Salvini, 1981).

Pediatric Applications in Bronchopulmonary Pathology

Guacetisal (Broncaspin) was compared with bromexine in a study on children suffering from respiratory inflammation. The drug showed greater clinical effectiveness, suggesting its potential use in pediatric care for respiratory conditions (Daroda et al., 1981).

Efficacy in Respiratory Diseases in Pediatrics

Guacetisal was administered rectally to children with inflammatory diseases of the airways. It consistently produced a good antipyretic and anti-cough effect, with outstanding speed of action, local and general tolerance, and no haematological, hepatic, or renal side-effects. Its value for anti-inflammatory and anti-cough treatment in acute airway diseases in infancy was emphasized (Mora, Levi, & Marostica, 1981).

Clinical Trials in Chronic Bronchopneumopathies

Broncaspin (Guacetisal) was tested in patients with chronic bronchopneumopathy in acute phase. The drug exhibited a marked therapeutic action in reducing both objective and subjective symptoms in the majority of cases. Its multifaceted action, including expectorant, fluidifying, bronchiole disobstructing, and anti-inflammatory characteristics, was noted, along with excellent tolerance (Zuccali, Gherson, & Parenti, 1981).

Comparative Trial in Bronchial Inflammatory Disorders

In a comparative trial involving selected patients, Guacetisal showed superiority over acetylsalicylic acid and guaiacol carbonate in terms of activity and tolerance. This highlights its potential in the treatment of bronchial inflammatory disorders (Zanierato, Ranghino, Negri, & Morandini, 1981).

Safety And Hazards

The safety data sheet for Guacetisal suggests that if inhaled or ingested, medical attention should be sought immediately . It also advises against the use of mouth-to-mouth resuscitation if the victim has ingested or inhaled the chemical . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

Relevant Papers

One relevant paper discusses a stability indicating RP-HPLC method for simultaneous determination of pholcodine and guaiacol in pharmaceutical syrup . This could be useful for quality control and formulation development involving Guacetisal. Further analysis of this and other relevant papers would provide more detailed information.

properties

IUPAC Name

(2-methoxyphenyl) 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-11(17)20-13-8-4-3-7-12(13)16(18)21-15-10-6-5-9-14(15)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJFYRYGGKLQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204060
Record name Guacetisal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guacetisal

CAS RN

55482-89-8
Record name Guacetisal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55482-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guacetisal [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guacetisal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13538
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Guacetisal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guacetisal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GUACETISAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6EKB9V2O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
Z Bai, L Zhang, L Zhang - Chinese Journal of Pharmaceutical …, 1997 - ingentaconnect.com
The contents of GASL and its impurity in capsules were determined by GC.The chromatographic conditions are as follows:liquid phase,1.5 OV—17,glass column;temperature at …
Number of citations: 0 www.ingentaconnect.com
L Bartolucci, F Canini, E Fioroni, G Pinchi… - Minerva Medica, 1981 - europepmc.org
In 40 patients with bronchopulmonary diseases, in prevalence of chronic type, the therapeutic value of a new antiphlogistic-balsamic compound was evaluated. The favourable results …
Number of citations: 3 europepmc.org
M Rubegni, G De Mauro - Minerva Medica, 1981 - europepmc.org
An open clinical study has been carried out on 40 patients of both sexes suffering from prevalently chronic bronchopneumopathy, with a suspension of guacetisal for adults. The drug is …
Number of citations: 1 europepmc.org
S Caltagirone, M Vagliasindi, F Palermo, DM GU… - Minerva …, 1981 - europepmc.org
… a new active principle, guacetisal (Broncaspin) obtained from … Guacetisal was generally well tolerated. It had no unwanted … it is concluded that guacetisal exerts its polyvalent activity to a …
Number of citations: 2 europepmc.org
R Cerqua, C Trovello, G Infante, S Ricciardi - Minerva Medica, 1981 - europepmc.org
… , and the local and systemic tolerance of guacetisal, an active principle obtained by the … A higher activity on the part of guacetisal was noted. The results obtained are illustrated and …
Number of citations: 2 europepmc.org
F Marchesani, S Rizzo, P Salvini - Minerva Medica, 1981 - europepmc.org
An open clinical trial was run on the therapeutic efficacy of a new balsamic-antiinflammatory molecule, guacetisal (presented as 500 mg Broncaspin capsules). The drug was given for a …
Number of citations: 2 europepmc.org
G Zanierato, E Ranghino, L Negri, GC Morandini - Minerva Medica, 1981 - europepmc.org
A comparative trial conducted on 48 male and 9 female patients suitably selected in terms of indication consisted of a first stage in which a completely random, doubleblind comparison …
Number of citations: 2 europepmc.org
G Marvulli, N Partipilo - Minerva Medica, 1981 - europepmc.org
A single-blind, between-patients trial was run on two randomly formed groups of 15 hospitalised male patients with chronic obstructive bronchitis, carefully selected to rule out excessive …
Number of citations: 2 europepmc.org
F Carpinteri, M Carosi - Minerva Medica, 1981 - europepmc.org
30 patients of senile age suffering from acute and chronic bronchopneumopathies, the latter in acute phase, have been treated with guacetisal, a new pharmacological substance with …
Number of citations: 2 europepmc.org
G Bande, M Coghe, M Meloni, G Nonne - Minerva Medica, 1981 - europepmc.org
Guacetisal was administered to a group of patients suffering from chronic asthmatic bronchitis. The drug in question was shown to possess a good fluidifying, expectorant and indirect …
Number of citations: 2 europepmc.org

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